Aqueous Solubility: CDM-3032 vs. CDM-3008 — Greater Than 32-Fold Improvement Measured by HPLC
CDM-3032 exhibits markedly superior aqueous solubility compared to its parent compound CDM-3008 (RO8191). The solubility of CDM-3032 exceeded 30 mg/mL, whereas CDM-3008 achieved only 0.92 mg/mL under identical conditions, representing an improvement of at least 32.6-fold [1]. This was achieved by replacing the oxadiazole ring of CDM-3008 with a piperidine amide moiety and introducing a hydrochloride salt, which disrupted molecular planarity and enhanced aqueous compatibility [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | >30 mg/mL |
| Comparator Or Baseline | CDM-3008 (RO8191, compound 1): 0.92 mg/mL |
| Quantified Difference | >32.6-fold improvement |
| Conditions | Solubility calculated using peak area of HPLC; room temperature |
Why This Matters
CDM-3008's sub-1 mg/mL solubility severely restricts achievable in vitro concentrations and precludes reliable in vivo formulation; CDM-3032's >30 mg/mL solubility enables dosing at therapeutically relevant concentrations without organic co-solvent toxicity.
- [1] Takahashi N, Hayashi K, Nakagawa Y, Furutani Y, Toguchi M, Shiozaki-Sato Y, Sudoh M, Kojima S, Kakeya H. Development of an anti-hepatitis B virus (HBV) agent through the structure-activity relationship of the interferon-like small compound CDM-3008. Bioorg Med Chem. 2019 Feb 1;27(3):470-478. DOI: 10.1016/j.bmc.2018.11.039. PMID: 30552008. View Source
